Isovaleric acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isovaleric acid can be synthesized through the hydroformylation of isobutylene with syngas, forming isovaleraldehyde, which is then oxidized to produce this compound . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure efficient conversion.

Industrial Production Methods: In industrial settings, this compound is produced by the hydroformylation of isobutylene followed by oxidation. This method is preferred due to its efficiency and scalability . The process involves the use of syngas (a mixture of hydrogen and carbon monoxide) and catalysts to facilitate the reaction.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Isovaleriansäure unterliegt verschiedenen chemischen Reaktionen, die für Carbonsäuren typisch sind. Dazu gehören:

Oxidation: Isovaleriansäure kann zu Isovaleraldehyd oxidiert werden.

Reduktion: Sie kann zu Isovaleralkohol reduziert werden.

Substitution: Isovaleriansäure kann Amide, Ester, Anhydride und Chloridderivate bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Thionylchlorid zur Bildung von Säurechloriden und Alkohole zur Veresterung.

Hauptprodukte:

Oxidation: Isovaleraldehyd

Reduktion: Isovaleralkohol

Substitution: Verschiedene Ester, Amide und Anhydride.

Wissenschaftliche Forschungsanwendungen

Isovaleric acid (IVA) is a short-chain fatty acid with a distinct odor. It occurs naturally and is also produced by the human body during the breakdown of leucine, an essential amino acid . While isovaleric acidemia (IVA) is a metabolic disorder related to the accumulation of this acid, this compound itself has various applications across scientific research .

Scientific Research Applications

- Inborn Errors of Metabolism Research: this compound is crucial in studying isovaleric acidemia, an autosomal recessive disorder caused by a deficiency in isovaleryl-CoA dehydrogenase (IVD). This deficiency leads to the accumulation of this compound and its derivatives in the body .

- Metabolic Disorder Identification: Accumulation of this compound and its derivatives like isovalerylglycine (IVG) and isovaleryl (C5)-carnitine in blood and urine are diagnostic markers for IVA . Gas chromatography/mass spectrometry (GC-MS) and tandem mass spectrometry (MS/MS) are used to identify these metabolites .

- Enzyme Activity Analysis: this compound is used in assays to measure the residual activity of isovaleryl-CoA dehydrogenase in individuals with IVA .

- Olfactory Research: this compound is used in studies related to human olfactory sensitivity . It has been identified as a key odorant with a "sweaty" smell, and research has explored the genetic basis for variations in human sensitivity to this odor .

- Lipid Biosynthesis Research: this compound is involved in lipid biosynthesis studies .

Case Studies

- Early Identification of Isovaleric Acidemia: The first organic acidemia to be described, IVA's nature was understood due to clinical insight combined with new technology. Initial patients, aged 4 and 2½ years, had recurring vomiting and lethargy, which improved with supportive care . A "smell specialist" identified this compound as the cause of the unusual odor during acute episodes, using gas chromatography and mass spectrometry. The patients' urine also contained isovalerylglycine and 3-hydroxythis compound .

- Tritium Release Assay: Studies utilizing a tritium release assay with an acyl-CoA dehydrogenase inhibitor found varied residual enzyme activity based on IVA form. The acute, early-onset form showed 0.41 pmol 3H20/min/mg protein, compared to a normal of 19.4 + 8.0. Milder clinical forms showed no enzyme activity, suggesting that the age of onset and severity aren't due to the impaired isovaleryl-CoA dehydrogenase differences .

- Glycine Supplementation: A female patient was treated with protein restriction (1.25 g/kg/day) and 2 g of glycine daily. After six months, her weight/age increased from the 25th to the 75th percentile, and after one year, her height also reached the 75th percentile. Her behavior and academic performance improved, and she had no further acidosis episodes .

- D-002 Toxicity Study: A study on D-002, a mixture of high-molecular-weight aliphatic alcohols from beeswax, was administered to beagle dogs at 50 and 250 mg kg-1 for a year. The study found no drug-related toxicity induced by long-term administration of D-002 .

Data Table

Wirkmechanismus

Isovaleric acid exerts its effects through various molecular pathways:

Metabolic Pathways: It is involved in the catabolism of the branched-chain amino acid leucine.

Molecular Targets: The primary target is the enzyme isovaleryl-CoA dehydrogenase, which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.

Pathways Involved: The compound is metabolized through the fatty acid oxidation pathway and can be conjugated with glycine to form isovalerylglycine.

Vergleich Mit ähnlichen Verbindungen

Valeric Acid: A straight-chain carboxylic acid with a similar structure but different properties.

Butyric Acid: Another short-chain fatty acid with a different odor profile and applications.

β-Hydroxy β-Methylbutyric Acid: A metabolite of leucine with distinct biological effects.

Uniqueness: Isovaleric acid is unique due to its branched structure and its role in metabolic disorders such as isovaleric acidemia. Its distinct odor and occurrence in various natural sources also set it apart from other similar compounds .

Biologische Aktivität

Isovaleric acid (IVA), a short-chain fatty acid, plays a significant role in various biological processes and has been studied for its implications in metabolic disorders, particularly isovaleric acidemia (IVA). This article delves into the biological activity of this compound, highlighting its metabolic pathways, therapeutic uses, and case studies that illustrate its effects on human health.

1. Overview of this compound

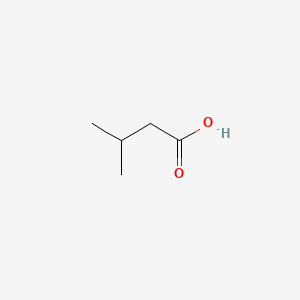

This compound is a branched-chain fatty acid produced during the metabolism of leucine. It is characterized by its chemical structure, which includes a five-carbon backbone with a methyl group at the second carbon. The compound is primarily known for its role in energy metabolism and as a signaling molecule within various biological systems.

2. Metabolic Pathways

The metabolism of this compound involves several key enzymes, notably isovaleryl-CoA dehydrogenase (IVD), which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. This reaction is crucial for the proper catabolism of leucine, and deficiencies in IVD can lead to metabolic disorders such as isovaleric acidemia.

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Function |

|---|---|

| Isovaleryl-CoA Dehydrogenase (IVD) | Converts isovaleryl-CoA to 3-methylcrotonyl-CoA |

| Acyl-CoA Synthetase | Activates fatty acids for metabolism |

| Short-Chain Acyl-CoA Dehydrogenase | Participates in the oxidation of acyl-CoAs |

3. Biological Activity and Therapeutic Implications

This compound exhibits several biological activities that have therapeutic potential:

- Metabolic Regulation : IVA plays a role in regulating energy metabolism by influencing lipid and glucose metabolism. Studies have shown that it can modulate gene expression related to fatty acid metabolism, potentially impacting conditions like obesity and diabetes .

- Bone Health : Recent research indicates that IVA may inhibit osteoclast differentiation, suggesting its potential as a treatment for osteoporosis. In animal models, this compound supplementation showed a reduction in bone resorption markers following ovariectomy .

- Neurological Effects : In cases of isovaleric acidemia, elevated levels of IVA can lead to neurological symptoms due to toxic accumulation. Treatment strategies often include dietary management and supplementation with glycine to mitigate these effects .

Case Study 1: Treatment of Isovaleric Acidemia

A notable case involved a 24-month-old boy diagnosed with IVA who exhibited severe metabolic acidosis. The patient was treated with a protein-restricted diet supplemented with glycine. Following six months of treatment, there was significant improvement in metabolic parameters and overall health, highlighting the importance of dietary management in IVA .

Case Study 2: Osteoporosis Management

In an experimental study involving ovariectomized rats, administration of IVA resulted in decreased osteoclast activity and improved bone density metrics compared to control groups. This suggests that IVA could serve as a novel therapeutic agent for managing osteoporosis .

5. Conclusion

This compound demonstrates diverse biological activities that extend beyond its role as a metabolic intermediate. Its implications in metabolic disorders, bone health, and neurological conditions position it as an important compound for further research. Continued exploration into its mechanisms of action and therapeutic potential could yield significant advancements in clinical applications.

Eigenschaften

IUPAC Name |

3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYFCOCPABKNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Record name | ISOPENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029182 | |

| Record name | Isovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopentanoic acid is a colorless liquid with a penetrating odor. It is slightly soluble in water. It is corrosive to metals and to tissue., Liquid, Liquid with a disagreeable odor like rancid cheese; [Merck Index] Clear colorless liquid with a disagreeable odor; [CHEMINFO], colourless to pale yellow liquid with a disagreeable, rancid, cheese-like odour | |

| Record name | ISOPENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isovaleric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isovaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

176.5 °C @ 760 MM HG, 175.00 to 177.00 °C. @ 760.00 mm Hg | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

70 °C | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN 24 PARTS WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, In water, 4.07X10+4 mg/l at 20 °C, 40.7 mg/mL, soluble in alcohol, ether and water | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isovaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.931 @ 20 °C/4 °C, 0.923-0.928 | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.44 [mmHg], 0.44 mm Hg at 25 °C | |

| Record name | Isovaleric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

(14)C-LABELED ISOVALERIC ACID ADMIN ORALLY TO RATS SHOWED ISOPROPYL GROUP WAS MORE EFFICIENTLY UTILIZED FOR CHOLESTEROL SYNTH THAN CARBOXYL GROUPS, & ALSO MORE EFFICIENTLY UTILIZED THAN FATTY ACID SYNTH. CLEAVAGE OF ACID INTO 2 FRAGMENTS OCCURS BEFORE CHOLESTEROL SYNTH. (14)C-LABELED ISOVALERIC ACID ADMIN ORALLY TO RATS APPEARS TO ENHANCE THE INCORPORATION OF CARBON DIOXIDE INTO CHOLESTEROL., All liver mitochondrial preparations were affected by 1.19 mM isovalerate. Isovaleryl CoA is a potent inhibitor of succinate:CoA ligase (SCL) with positive cooperativity and half-maximal inhibition at 273 +/-11 uM isovaleryl CoA. The investigators suggested that inhibition of the citric acid cycle at the SCL step may be a general mechanism of organic acid toxicity to mitochondria. | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

503-74-2, 35915-22-1, 92634-50-9 | |

| Record name | ISOPENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035915221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diisovaleryl adrenaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092634509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BR7X184L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-29.3 °C | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Isovaleric acidemia is a rare autosomal recessive metabolic disorder characterized by a deficiency in the enzyme isovaleryl-CoA dehydrogenase (IVD) [, , , , ]. This enzyme is crucial for the breakdown of the branched-chain amino acid leucine.

ANone: A deficiency in IVD leads to the accumulation of isovaleryl-CoA, a metabolic intermediate in the breakdown of leucine. This buildup further leads to elevated levels of IVA in the blood and urine [, , , , ].

ANone: Isovaleric acidemia presents with varying severity. The acute neonatal form is characterized by poor feeding, vomiting, lethargy, coma, and a distinct "sweaty feet" odor due to the buildup of IVA. The chronic intermittent form may manifest later in life with episodes of vomiting, lethargy, and coma, often triggered by illness or increased protein intake [, , , , ].

ANone: Diagnosis involves detecting elevated levels of IVA and its metabolites, primarily isovalerylglycine (IVG), in blood and urine. Gas chromatography-mass spectrometry (GC/MS) is a common method for this analysis [, , ]. Genetic testing can confirm the diagnosis [].

ANone: Management involves dietary protein restriction, specifically limiting leucine intake. Glycine supplementation is often prescribed to enhance the conversion of IVA to IVG, which is more readily excreted in urine [, , , , , , , ]. Carnitine supplementation has also shown potential benefit [].

ANone: IVA is metabolized via a pathway involving IVD. The enzyme catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, a key step in leucine catabolism [, , ].

ANone: Research suggests that the isopropyl group of IVA is utilized more efficiently than the carboxyl group for cholesterol synthesis in rats [].

ANone: Studies using radiolabeled isovaleric acid indicate that the this compound residue of urinary isovalthine is not directly derived from administered IVA [, ].

ANone: Studies have shown that infection with the helminth Heligmosomoides polygyrus leads to elevated this compound levels in the mouse small intestine. This elevation is dependent on the gut microbiota and can promote helminth fecundity [].

ANone: Yes, some bacteria can utilize this compound as a carbon source. For example, Clostvidium bifermentans can convert leucine to IVA through enzymatic reactions involving a transaminase and a decarboxylase [].

ANone: IVA contributes to the characteristic "sweaty feet" odor. In human sweat, it is a byproduct of bacterial metabolism of leucine on the skin []. This odor is also a characteristic of some metabolic disorders like isovaleric acidemia.

ANone: Yes, IVA is a significant contributor to odor in swine and dairy facilities []. It is also a key component of foot malodor, produced by bacteria like Staphylococcus species on the skin [].

ANone: The molecular formula of this compound is C5H10O2, and its molecular weight is 102.13 g/mol.

ANone: IVA is used in the production of fruit flavorings, perfumes, and pharmaceuticals [, ]. It serves as an intermediate in the synthesis of various compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.